molecular formula C10H16N2 B13973577 5-Isopropyl-2,3-dimethylpyridin-4-amine

5-Isopropyl-2,3-dimethylpyridin-4-amine

Cat. No.: B13973577
M. Wt: 164.25 g/mol
InChI Key: HZZJTIFFPQHNDC-UHFFFAOYSA-N
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Description

5-Isopropyl-2,3-dimethylpyridin-4-amine is a chemical compound with the molecular formula C10H16N2. It belongs to the class of pyridine derivatives, which are known for their diverse applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an isopropyl group and two methyl groups attached to the pyridine ring, along with an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Isopropyl-2,3-dimethylpyridin-4-amine can be achieved through several methods. One common approach involves the amination of 2,3-dimethyl-5-isopropylpyridine using suitable amine sources under controlled conditions. Another method includes the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the desired substituents onto the pyridine ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

5-Isopropyl-2,3-dimethylpyridin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include N-oxides, reduced amine derivatives, and various substituted pyridine compounds, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 5-Isopropyl-2,3-dimethylpyridin-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and forming coordination complexes. It may also interact with biological macromolecules, such as enzymes and receptors, modulating their activity and leading to various physiological effects .

Comparison with Similar Compounds

Similar Compounds

    2,3-Dimethylpyridine: Lacks the isopropyl group and amine functionality.

    5-Isopropyl-2-methylpyridine: Lacks one methyl group compared to 5-Isopropyl-2,3-dimethylpyridin-4-amine.

    4-Aminopyridine: Lacks the isopropyl and methyl groups.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both isopropyl and methyl groups, along with the amine functionality, makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C10H16N2

Molecular Weight

164.25 g/mol

IUPAC Name

2,3-dimethyl-5-propan-2-ylpyridin-4-amine

InChI

InChI=1S/C10H16N2/c1-6(2)9-5-12-8(4)7(3)10(9)11/h5-6H,1-4H3,(H2,11,12)

InChI Key

HZZJTIFFPQHNDC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CN=C1C)C(C)C)N

Origin of Product

United States

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